molecular formula C22H25NO2 B5236078 1'-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B5236078
M. Wt: 335.4 g/mol
InChI Key: CXQWOFBSDBXZHK-UHFFFAOYSA-N
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Description

1’-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by a spiro structure, which involves a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves the reaction of 3,4-dimethoxybenzyl chloride with indene-1,4’-piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

1’-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • 1-(3,4-Dimethoxyphenyl)propan-1-one
  • 1-[(3,4-Dimethoxyphenyl)methyl]piperidine

Uniqueness

1’-[(3,4-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1'-[(3,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-24-20-8-7-17(15-21(20)25-2)16-23-13-11-22(12-14-23)10-9-18-5-3-4-6-19(18)22/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWOFBSDBXZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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